O-Glucopyranosyl-(1-4)-O-glucopyranosyl-(1-6)glucopyranose

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

O-Glucopyranosyl-(1-4)-O-glucopyranosyl-(1-6)glucopyranose is a trisaccharide composed of three glucose units linked by glycosidic bonds. It is a naturally occurring carbohydrate found in various plants and is commonly known as a type of oligosaccharide. This compound plays a significant role in various biological processes and has applications in food, pharmaceutical, and biochemical industries.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of O-Glucopyranosyl-(1-4)-O-glucopyranosyl-(1-6)glucopyranose typically involves enzymatic or chemical glycosylation reactions. Enzymatic synthesis uses glycosyltransferases to catalyze the formation of glycosidic bonds between glucose units. Chemical synthesis involves the use of glycosyl donors and acceptors under specific reaction conditions, such as the presence of a catalyst and controlled temperature and pH.

Industrial Production Methods: Industrial production of this compound often employs microbial fermentation processes. Specific strains of bacteria or yeast are engineered to produce the desired trisaccharide through fermentation. The fermentation broth is then subjected to purification processes, including filtration, chromatography, and crystallization, to obtain the pure compound.

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of acids or enzymes, breaking down into glucose units.

Oxidation: This compound can be oxidized to form gluconic acid derivatives.

Reduction: Reduction reactions can convert the aldehyde groups in the glucose units to alcohols.

Common Reagents and Conditions:

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using glycosidases.

Oxidation: Oxidizing agents such as potassium permanganate or nitric acid.

Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.

Major Products Formed:

Hydrolysis: Glucose.

Oxidation: Gluconic acid derivatives.

Reduction: Reduced sugar alcohols.

科学研究应用

Applications in Food Science

1. Sweetness Enhancer

- O-Glucopyranosyl-(1-4)-O-glucopyranosyl-(1-6)glucopyranose is utilized as a sweetness enhancer in various food products. Its sweetness profile is similar to that of sucrose but with a lower caloric content, making it an attractive alternative for sugar reduction strategies in food formulation.

2. Prebiotic Properties

- Research indicates that this compound exhibits prebiotic effects, promoting the growth of beneficial gut bacteria such as bifidobacteria and lactobacilli. This can enhance gut health and improve digestion .

| Food Application | Function | Reference |

|---|---|---|

| Beverages | Sweetness enhancer | |

| Dairy Products | Prebiotic agent | |

| Confectionery | Sugar substitute |

Applications in Pharmaceuticals

1. Drug Delivery Systems

- This compound has been explored as a potential carrier for drug delivery systems. Its ability to form stable complexes with various drugs enhances solubility and bioavailability, particularly for poorly soluble compounds .

2. Antioxidant Activity

- Studies have shown that this compound possesses antioxidant properties, which may contribute to the prevention of oxidative stress-related diseases. This makes it a candidate for incorporation into functional foods and dietary supplements aimed at promoting overall health .

| Pharmaceutical Application | Function | Reference |

|---|---|---|

| Drug delivery | Enhances solubility | |

| Antioxidant | Reduces oxidative stress |

Biochemical Research

1. Biomarker Potential

- This compound has been identified as a potential biomarker for the consumption of certain alcoholic beverages. Its detection could provide insights into dietary habits and metabolic responses to different food sources .

2. Glycobiology Studies

- The compound is also significant in glycobiology research, where it serves as a model for studying glycosidic bond formation and enzymatic reactions involving oligosaccharides. Understanding these processes can lead to advancements in synthetic carbohydrate chemistry and biotechnology applications .

| Research Area | Application | Reference |

|---|---|---|

| Biomarker research | Dietary intake assessment | |

| Glycobiology | Enzymatic reaction studies |

Case Study 1: Prebiotic Effects

A clinical trial investigated the prebiotic effects of this compound on gut microbiota composition. Results demonstrated a significant increase in beneficial bacteria populations among participants consuming this compound regularly.

Case Study 2: Drug Delivery Efficacy

In a study focused on drug delivery systems, researchers formulated nanoparticles using this compound as a carrier for an anti-cancer drug. The findings indicated improved drug release profiles and enhanced therapeutic efficacy compared to conventional delivery methods.

作用机制

The mechanism of action of O-Glucopyranosyl-(1-4)-O-glucopyranosyl-(1-6)glucopyranose involves its interaction with specific enzymes and receptors in biological systems. In the digestive system, it is broken down by glycosidases into glucose, which is then absorbed and utilized by the body. In the gut, it acts as a prebiotic, promoting the growth of beneficial bacteria by serving as a substrate for fermentation.

相似化合物的比较

Maltose: A disaccharide composed of two glucose units linked by an α(1→4) glycosidic bond.

Cellobiose: A disaccharide consisting of two glucose units linked by a β(1→4) glycosidic bond.

Lactose: A disaccharide made up of glucose and galactose linked by a β(1→4) glycosidic bond.

Uniqueness: O-Glucopyranosyl-(1-4)-O-glucopyranosyl-(1-6)glucopyranose is unique due to its trisaccharide structure and the specific glycosidic linkages (α(1→4) and α(1→6)). This structure imparts distinct physical and chemical properties, making it suitable for specific applications in food, pharmaceuticals, and biotechnology.

生物活性

O-Glucopyranosyl-(1-4)-O-glucopyranosyl-(1-6)glucopyranose, also known as alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->6)-D-glucose, is an oligosaccharide that has garnered attention for its potential biological activities. This article reviews its structural characteristics, extraction methods, and significant biological effects based on diverse research findings.

Structural Characteristics

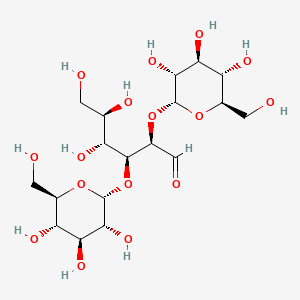

This compound belongs to the class of oligosaccharides, which are carbohydrates composed of 3 to 10 monosaccharide units linked by glycosidic bonds. The molecular formula is C18H32O16, with a molecular weight of 504.44 g/mol . The compound's structure can be depicted as follows:

Extraction and Purification

The extraction of this compound typically involves methods such as:

- Water extraction : Utilizing hot water to dissolve soluble oligosaccharides.

- Alcohol precipitation : Employing ethanol or methanol to precipitate polysaccharides from solution.

Purification techniques often include chromatographic methods like High Performance Liquid Chromatography (HPLC) and gel filtration chromatography, which help isolate the compound from complex mixtures .

Antidiabetic Effects

Recent studies have indicated that this compound may exhibit antidiabetic properties. It has been shown to enhance insulin secretion in pancreatic beta cells (INS-1 cells) under hyperglycemic conditions. The mechanism appears to involve modulation of voltage-gated sodium channels (VGSCs), which influence intracellular calcium levels and mitochondrial function .

Key Findings:

- Increased insulin production in response to elevated glucose levels.

- Enhanced mitochondrial membrane potential and ATP production.

Immunomodulatory Effects

Research has also highlighted the immunomodulatory potential of this oligosaccharide. It has been observed to stimulate macrophage activity, increasing phagocytosis and cytokine secretion (e.g., TNF-α, IL-6) in immune cells. These effects suggest a role in enhancing the immune response, which could be beneficial in various therapeutic contexts .

Case Studies

Several case studies have demonstrated the biological activities of this compound:

属性

CAS 编号 |

32581-33-2 |

|---|---|

分子式 |

C18H32O16 |

分子量 |

504.4 g/mol |

IUPAC 名称 |

(2R,3S,4R,5R)-6-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,4,5-tetrahydroxyhexanal |

InChI |

InChI=1S/C18H32O16/c19-1-5(22)9(24)10(25)6(23)4-31-17-15(30)13(28)16(8(3-21)33-17)34-18-14(29)12(27)11(26)7(2-20)32-18/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10+,11+,12-,13+,14+,15+,16+,17-,18+/m0/s1 |

InChI 键 |

NTMRUAZNTUGDCC-WRUNLCLZSA-N |

SMILES |

C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |

手性 SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)CO)O)O)O)O |

规范 SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC(C(C(C(C=O)O)O)O)O)CO)O)O)O)O |

Key on ui other cas no. |

32581-33-2 |

同义词 |

1-4-Glu-Glu-Glu O-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-6)-D-glucose O-glucopyranosyl-(1-4)-O-glucopyranosyl-(1-6)glucopyranose |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。